molecular formula C12H7FN2S B3120329 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile CAS No. 262433-36-3

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile

Cat. No.: B3120329
CAS No.: 262433-36-3
M. Wt: 230.26 g/mol
InChI Key: AKYNEJFEYYFJGU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is a chemical compound with the molecular formula C12H7FN2S and a molecular weight of 230.26 g/mol . It is characterized by the presence of a fluorine atom, a pyridylthio group, and a benzenecarbonitrile moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Properties

IUPAC Name

2-fluoro-6-pyridin-2-ylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2S/c13-10-4-3-5-11(9(10)8-14)16-12-6-1-2-7-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYNEJFEYYFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=CC(=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-mercaptopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile exhibit significant antimicrobial properties. For example, derivatives of benzonitriles have shown efficacy against various pathogens, including Plasmodium species, which are responsible for malaria. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an antimicrobial agent .

1.2 Radiolabeling for Imaging

The incorporation of fluorine into organic molecules enhances their utility in positron emission tomography (PET). Fluorinated compounds are often used as imaging agents due to their favorable properties, such as a suitable half-life and minimal impact on molecular affinity. This compound could be utilized in this context, particularly when labeled with fluorine-18, facilitating the tracking of biological processes in vivo .

Agrochemical Applications

2.1 Pesticide Development

Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced biological activity and stability. This compound can serve as an intermediate in synthesizing novel pesticides or fungicides. Its structural characteristics may contribute to improved efficacy against agricultural pests while minimizing environmental impact .

2.2 Herbicide Formulation

The compound's potential as a herbicide is also notable. Fluorinated benzonitriles can disrupt plant growth by inhibiting key metabolic pathways. Incorporating this compound into herbicide formulations could enhance selectivity and potency against target weeds .

Synthetic Applications

3.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures. Its reactivity can be exploited in various coupling reactions, enabling the construction of diverse chemical libraries for drug discovery and development .

3.2 Functionalization Strategies

Recent advancements in synthetic methodologies highlight the utility of fluorinated compounds in late-stage functionalization processes. The unique properties of this compound allow for selective modifications that can lead to the generation of complex molecules with desired biological activities .

Data Tables and Case Studies

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAntimicrobial agent against Plasmodium speciesSignificant antimicrobial activity observed
ImagingPET imaging agent with fluorine-18 labelingEnhanced tracking of biological processes
AgrochemicalsIntermediate for pesticide/fungicide synthesisImproved efficacy against agricultural pests
Organic SynthesisBuilding block for complex molecular architecturesVersatile use in drug discovery
FunctionalizationLate-stage functionalization strategiesSelective modifications leading to biologically active compounds

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and pyridylthio group may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(2-thienylthio)benzenecarbonitrile
  • 6-Fluoro-2-(2-pyridylthio)benzamide
  • 6-Fluoro-2-(2-pyridylthio)benzaldehyde

Uniqueness

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is unique due to the presence of both a fluorine atom and a pyridylthio group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with molecular targets, making it a valuable compound in research and development .

Biological Activity

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FN2S, with a molecular weight of approximately 221.26 g/mol. The compound is characterized by the presence of a fluorine atom, a pyridylthio group, and a cyano functional group attached to a benzene ring. These structural components are believed to enhance its biological activity and metabolic stability.

Biological Activity

The biological activity of this compound has been explored primarily through its interaction with various biological targets. Compounds with similar structures have demonstrated potential in several therapeutic areas:

  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties by inhibiting key pathways involved in inflammation, such as the p38 MAP kinase pathway, which is known to play a role in cytokine production .
  • Anticancer Potential : Similar compounds have shown promise in cancer research, particularly in targeting specific signaling pathways that are dysregulated in cancer cells.
  • Antimicrobial Effects : The presence of the pyridylthio group may contribute to antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.

The mechanisms through which this compound exerts its biological effects can be inferred from studies on related compounds. Key mechanisms include:

  • Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of various kinases and enzymes involved in inflammatory and cancerous processes.
  • Receptor Modulation : The compound may interact with specific receptors or proteins within cells, leading to altered signaling pathways that can affect cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. The following table summarizes key features of structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-6-methoxybenzonitrileMethoxy group instead of pyridylthioExhibits different electronic properties
4-Fluoro-2-(pyridylthio)benzonitrileDifferent position of fluorinePotentially different biological activity
6-Fluoro-2-(4-pyridylthio)benzenecarbonitrileVariation in pyridyl positionMay exhibit altered pharmacokinetics

This table illustrates how modifications can lead to significant changes in the chemical properties and biological activities of similar compounds.

Case Studies

Research into the biological activity of this compound has been limited; however, analogous compounds have been studied extensively. For example:

  • In Vivo Studies : A study on a related p38 MAP kinase inhibitor demonstrated significant reductions in inflammatory markers such as IL-1β and TNFα in animal models of arthritis . These findings suggest that similar mechanisms may be applicable to this compound.
  • Pharmacokinetic Profiles : Research on structural analogs has revealed challenges regarding oral bioavailability, prompting investigations into structural modifications that enhance pharmacokinetic properties.

Q & A

Q. What are the key synthetic strategies for synthesizing 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Fluorination : Introduce fluorine at the benzene ring’s 6-position via nucleophilic aromatic substitution (e.g., using KF or CsF under anhydrous conditions).

Thioether Formation : Couple 2-mercaptopyridine to the benzene ring via Ullmann or Buchwald-Hartwig cross-coupling, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Nitrile Installation : Use cyanation reagents (e.g., CuCN or Zn(CN)₂) under controlled conditions to avoid side reactions.

  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final recrystallization in ethanol/water mixtures enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Pyridyl protons resonate at δ 7.5–8.5 ppm (multiplet), while aromatic fluorine causes splitting in adjacent protons. The thioether (-S-) group deshields nearby protons .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine presence .
  • FT-IR : C≡N stretch at ~2220 cm⁻¹; C-S stretch at ~680 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of pyridylthio group).

Advanced Research Questions

Q. How can cross-coupling reactions for introducing the pyridylthio group be optimized to minimize side products?

  • Methodological Answer :
  • Catalyst Selection : Pd(OAc)₂ with bulky ligands (e.g., DavePhos) improves coupling efficiency for sterically hindered substrates .
  • Solvent and Temperature : Use toluene/DMF (3:1) at 100–110°C to balance reactivity and stability.
  • Additives : Include Cs₂CO₃ as a base and tetrabutylammonium bromide (TBAB) to enhance solubility.
  • Side Reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust ligand-to-catalyst ratios to suppress disulfide formation .

Q. How do contradictions in fluorination efficiency arise across different synthetic routes, and how can they be resolved?

  • Methodological Answer : Fluorination efficiency varies due to:
  • Substrate Electronics : Electron-withdrawing groups (e.g., nitrile) deactivate the ring, requiring harsher conditions (e.g., HF-pyridine complex).
  • Competing Pathways : In some routes, fluorine may displace other substituents (e.g., nitro groups).
  • Resolution : Use isotopic labeling (¹⁸F) or computational DFT studies to map transition states and optimize leaving-group compatibility .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridylthio group’s sulfur atom is a nucleophilic hotspot .
  • Molecular Dynamics (MD) : Simulate Pd-catalyzed coupling steps to assess ligand flexibility and steric effects .
  • AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible pathways by mining reaction databases, prioritizing routes with >80% reported yields for analogous structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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